2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine

Catalog No.
S865548
CAS No.
1187166-73-9
M.F
C15H15NO4
M. Wt
273.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine

CAS Number

1187166-73-9

Product Name

2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine

IUPAC Name

(2,6-dimethoxyphenyl)-(6-methoxypyridin-2-yl)methanone

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

InChI

InChI=1S/C15H15NO4/c1-18-11-7-5-8-12(19-2)14(11)15(17)10-6-4-9-13(16-10)20-3/h4-9H,1-3H3

InChI Key

DAMXVQYJSCIWCY-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)C2=NC(=CC=C2)OC

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)C2=NC(=CC=C2)OC

Antioxidant and Antibacterial Activities

    Scientific Field: Biochemistry

    Summary of Application: Benzamide compounds, which are similar to the compound , have been synthesized and analyzed for their antioxidant and antibacterial activities.

    Methods of Application: The compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives.

    Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds exhibited effective metal chelate activity.

Enzymatic Catalysis

Synthesis of Other Compounds

Production of Benzyl Esters

Production of Pharmaceuticals

    Scientific Field: Pharmaceutical Chemistry

    Summary of Application: Benzoyl chloride compounds, similar to the one , are often used in the production of pharmaceuticals.

    Methods of Application: The specific methods of application can vary widely depending on the target pharmaceutical.

2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine is an organic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with both methoxy and benzoyl groups. The presence of these functional groups contributes to its chemical properties and potential biological activities. The molecular formula of this compound is C₁₃H₁₅NO₃, and it is often studied for its role in organic synthesis and medicinal chemistry.

, which are essential for its application in synthetic chemistry. Key reactions include:

  • Oxidation: This process can convert the methoxy groups into carbonyl functionalities, enhancing the reactivity of the compound.
  • Reduction: Reduction reactions can be employed to modify the carbonyl groups back to alcohols or other functional groups.
  • Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

The specific conditions and reagents used in these reactions will dictate the yield and purity of the resultant products.

Research indicates that 2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine may exhibit various biological activities. Preliminary studies suggest potential applications in:

  • Antimicrobial Activity: The compound has shown promise in inhibiting bacterial growth.
  • Anticancer Properties: Investigations into its effects on cancer cell lines indicate potential cytotoxic effects.
  • Enzyme Inhibition: It may act as an inhibitor of specific enzymes, which could be beneficial in therapeutic contexts.

Further research is necessary to fully elucidate its biological mechanisms and therapeutic potential.

The synthesis of 2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine typically involves multi-step organic reactions. A common synthetic pathway includes:

  • Formation of the Benzoyl Intermediate: The reaction of 2,6-dimethoxybenzoic acid with appropriate reagents to form a benzoyl derivative.
  • Pyridine Substitution: This intermediate is then reacted with a suitable pyridine derivative under controlled conditions to yield the final product.

Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for achieving high yields.

2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine has several applications across different fields:

  • Pharmaceuticals: Its potential therapeutic properties make it a candidate for drug development.
  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Material Science: The compound may be explored for use in developing new materials due to its unique chemical properties.

Interaction studies focus on how 2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine interacts with biological targets. These studies may involve:

  • Binding Affinity Assessments: Determining how effectively the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Elucidating the pathways through which it exerts its biological effects.

Such studies are critical for understanding its potential therapeutic applications and optimizing its use in medicinal chemistry.

Several compounds share structural similarities with 2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine. Notable examples include:

  • 4-Methoxy-2-pyridinylbenzamide: Similar in structure but lacks the methoxy group on the benzoyl moiety.
  • 3-Methyl-4-(methoxycarbonyl)pyridine: Features a methyl group instead of a methoxy group on the pyridine ring.
  • N-(2,6-Dimethoxyphenyl)acetamide: Shares a dimethoxyphenyl group but differs significantly in functional groups.

Comparison Table

Compound NameKey FeaturesUnique Aspects
2-(2,6-Dimethoxybenzoyl)-6-methoxypyridineContains both methoxy and benzoyl functionalitiesPotential anticancer properties
4-Methoxy-2-pyridinylbenzamideLacks methoxy on benzoylDifferent biological activity
3-Methyl-4-(methoxycarbonyl)pyridineMethyl instead of methoxy on pyridineVariation in reactivity
N-(2,6-Dimethoxyphenyl)acetamideDimethoxyphenyl groupDifferent functional group interactions

This comparison highlights the unique aspects of 2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine while illustrating how similar compounds can differ significantly in their chemical behavior and potential applications.

XLogP3

2.8

Dates

Last modified: 08-16-2023

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